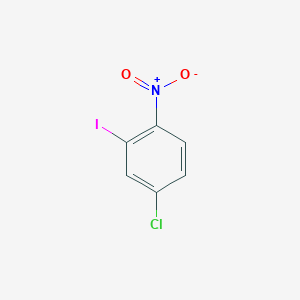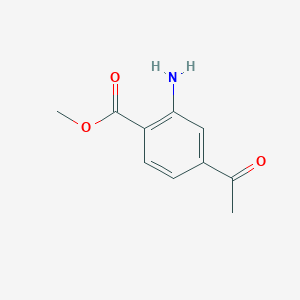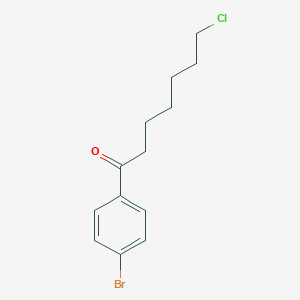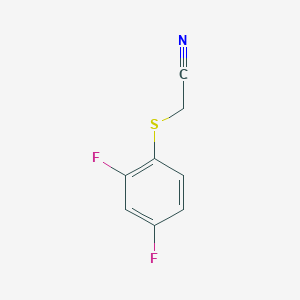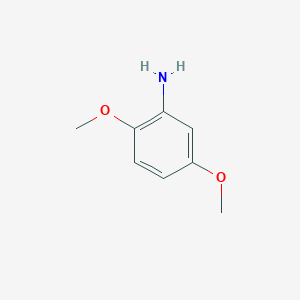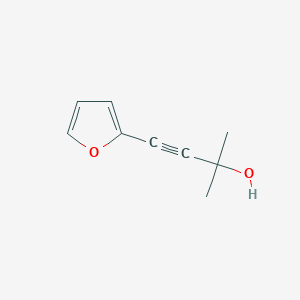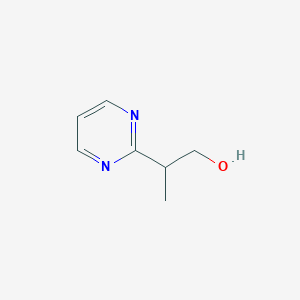
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is a chemical compound that belongs to the class of morpholine derivatives. It is also known as MP-10 and is commonly used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is not fully understood. However, it has been suggested that it may act as a free radical scavenger and may also modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of arthritis. Additionally, it has been found to improve cognitive function and reduce neuronal damage in animal models of ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one. One potential direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new derivatives of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one with improved therapeutic properties is another potential future direction.
Synthesemethoden
The synthesis of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propan-2-amine in the presence of hydrochloric acid and sodium triacetoxyborohydride. The resulting product is then treated with morpholine in the presence of acetic anhydride and triethylamine to yield (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit neuroprotective effects against ischemic brain injury and has been shown to improve cognitive function in animal models. Additionally, it has been studied for its potential anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
Eigenschaften
CAS-Nummer |
175226-77-4 |
|---|---|
Produktname |
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)6-4-12-8(10)7(9-6)11-3/h5-7,9H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
NCTVKRRGVZMFGA-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=O)[C@@H](N1)OC |
SMILES |
CC(C)C1COC(=O)C(N1)OC |
Kanonische SMILES |
CC(C)C1COC(=O)C(N1)OC |
Synonyme |
2-Morpholinone,3-methoxy-5-(1-methylethyl)-,(3S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
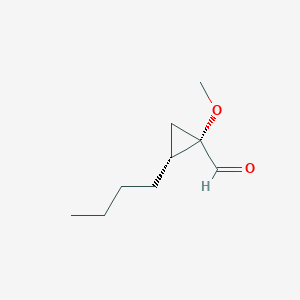
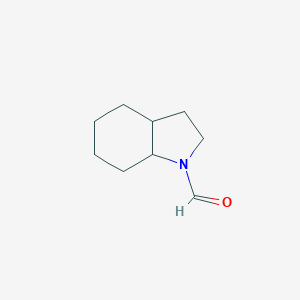
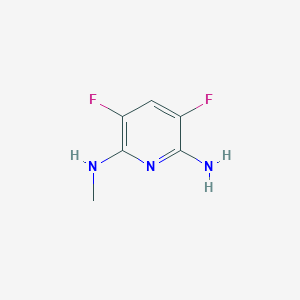
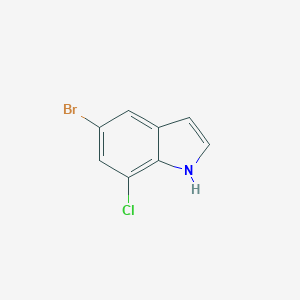
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
